5-Hydroxy-thymidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

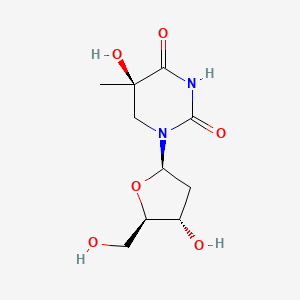

5-Hydroxy-thymidine is a chemically modified derivative of thymidine, a deoxynucleoside composed of thymine (a pyrimidine base) and 2'-deoxyribose. The modification involves the introduction of a hydroxyl (-OH) group at the 5-position of the thymine base (Figure 1). This alteration distinguishes it from canonical thymidine, which has a methyl (-CH₃) group at the 5-position of thymine. The presence of the hydroxyl group impacts its chemical reactivity, hydrogen-bonding capacity, and interactions with enzymes such as DNA polymerases or repair proteins .

Synthesis of this compound typically involves methylation of thymidine using reagents like methyl iodide under controlled conditions, as described in . Its phosphoramidite derivatives are used in solid-phase oligonucleotide synthesis to produce modified antisense DNA or RNA molecules with enhanced stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-thymidine typically involves the modification of thymidine through various chemical reactions. One common method is the hydroxylation of thymidine using specific reagents and catalysts. For instance, the hydroxylation can be achieved by treating thymidine with a hydroxylating agent under controlled conditions, such as using a radical initiator or an enzymatic catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through chromatography and crystallization to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Key Reactions and Mechanisms

The chemical reactions involving 5-hydroxy-thymidine can be summarized as follows:

-

Bromination Reaction : The initial step involves the formation of bromohydrins from thymidine when treated with hypobromous acid. The reaction can be represented as:

Thymidine+HOBr→Bromohydrins

-

Formation of Thymidine Glycol : Under neutral conditions, bromohydrins can convert to thymidine glycol, a significant product resulting from the reaction:

Bromohydrins→Thymidine Glycol

-

Stability and Decomposition : The compound 5-hydroxy-5,6-dihydrothymidine-6-phosphate exhibits relative stability but decomposes over time to form thymidine glycol, with a half-life of approximately 32 hours at pH 7.2 and 37°C .

Reaction Products

The primary products formed during the reactions involving this compound include:

-

5-Hydroxy-5,6-dihydrothymidine : This compound is formed as an intermediate during the bromination process.

-

Thymidine Glycol : A significant product that results from the further reaction of bromohydrins or epoxides under neutral conditions.

| Product Name | Molecular Formula | Notes |

|---|---|---|

| 5-Hydroxy-5,6-dihydrothymidine | C10H16N2O6 | Intermediate product from bromination |

| Thymidine Glycol | C10H12N2O4 | Final product indicating DNA damage |

Role in DNA Repair

This compound serves as a substrate for DNA polymerases during replication and repair processes. Its incorporation into DNA can lead to destabilization of DNA duplexes, which may increase mutagenesis if not properly repaired .

Research Implications

The unique properties of this compound make it valuable in research applications such as:

-

Oligonucleotide Synthesis : The compound can be incorporated into oligonucleotides, affecting their stability and biological activity.

-

Studying DNA Damage : It aids in understanding the mechanisms of DNA damage and repair processes due to its reactive nature with various biological agents.

Scientific Research Applications

5-Hydroxy-thymidine is a nucleoside modification with several applications in scientific research, particularly in the study of DNA damage and repair .

DNA Damage Studies

This compound is a form of dihydrothymidine lesion that occurs when nucleic acids are subjected to oxidative stress . It is often used as a marker for oxidative DNA damage in cells .

Protective Effects of Thymidine

Thymidine has demonstrated a protective ability against oxidative damage to DNA in HepG2 cells . Pretreatment with thymidine can reduce DNA damage caused by oxidative agents such as H2O2 .

| Group | dATP | dADP |

|---|---|---|

| Control | 27.95 ± 2.09 | 0.02 ± 0.00 |

| H2O2 1.0 mM | 21.47 ± 2.74* | 0.01 ± 0.00** |

| Thymidine 600 μM | 44.32 ± 12.50 | 0.07 ± 0.01** |

| Thymidine 600 μM + H2O2 1.0 mM | 53.50 ± 4.04**## | 0.06 ± 0.01## |

*p < 0.05 and **p < 0.01, compared with the control group; #p < 0.05 and ##p < 0.01, compared with the H2O2 1.0 mM group

5'-Hydroxy Functions of Nucleosides

Protecting groups are essential in oligonucleotide synthesis, influencing chain lengthening, polymer support usage, and molecular stability . The 5'-Dimethoxytrityl (DMTr) group is commonly used for protection due to its ability to be introduced regiospecifically, readily removed, stable to tetrazole, and its chromophoric properties .

Oligonucleotide Synthesis

This compound can be incorporated into oligodeoxynucleotides at specific sites through chemical synthesis . Modified oligonucleotides containing this compound are valuable tools for studying DNA structure, enzyme interactions, and replication processes .

Study of Duplex DNA

Incorporating this compound into duplex DNA destabilizes the structure, but it preferentially base pairs with deoxyadenosine . The presence of this compound can disrupt base pairing at the 5'-adjacent nucleotide, potentially leading to misincorporation of purines .

Genetic Systems

Mechanism of Action

The mechanism of action of 5-Hydroxy-thymidine involves its incorporation into DNA, where it can affect DNA replication and repair processes. The hydroxyl group at the 5th carbon position can interact with various enzymes and proteins involved in these processes, potentially altering their activity and leading to

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the purity and structural characterization of 5-Hydroxy-thymidine?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, with mobile phases optimized for nucleoside separation.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by comparing chemical shifts to reference data from databases like NIST Chemistry WebBook .

- Mass Spectrometry (MS) validates molecular weight and fragmentation patterns. Cross-reference spectral data with PubChem Substance entries to ensure consistency .

Q. How should researchers source reliable spectral and physicochemical data for this compound?

- Methodological Answer :

- Prioritize NIST Standard Reference Database 69 for validated spectral data .

- Use PubChem Substance to aggregate bioassay results, 3D structures, and linked literature (e.g., search "this compound" with synonym filters) .

- Cross-check melting points, solubility, and stability data across peer-reviewed journals and authoritative repositories like ChemSpider.

Q. What steps ensure accurate quantification of this compound in biological samples?

- Methodological Answer :

- Employ isotope dilution mass spectrometry (ID-MS) with deuterated internal standards to minimize matrix effects.

- Validate methods using spike-recovery experiments in relevant matrices (e.g., cell lysates or plasma) .

- Document calibration curves with R² > 0.99 and report limits of detection (LOD) and quantification (LOQ) following ICH guidelines .

Advanced Research Questions

Q. How can contradictions in reported enzymatic incorporation rates of this compound be resolved?

- Methodological Answer :

- Systematic Review Approach : Replicate experiments under identical conditions (pH, temperature, enzyme concentration) and compare with original studies. Use PRISMA guidelines to assess bias .

- Variable Analysis : Test hypotheses about confounding factors (e.g., cofactor availability or competing substrates) using fractional factorial designs .

- Data Harmonization : Aggregate results into a comparative table (Table 1) highlighting methodological disparities.

Table 1 : Key Variables Affecting Incorporation Rates

| Study | pH | Temperature (°C) | Enzyme Source | Substrate Ratio | Reported Rate (nmol/min) |

|---|---|---|---|---|---|

| A | 7.4 | 37 | E. coli | 1:10 | 12.3 ± 1.2 |

| B | 7.0 | 25 | Human TK1 | 1:5 | 8.7 ± 0.9 |

Q. What experimental designs are optimal for assessing the mutagenic potential of this compound in DNA repair studies?

- Methodological Answer :

- Ames Test Modifications : Use Salmonella strains TA98 and TA100 with metabolic activation (S9 fraction) to detect frameshift and base-pair mutations. Include positive controls (e.g., 2-nitrofluorene) .

- Comet Assay : Quantify single-strand breaks in mammalian cells post-exposure. Normalize results to oxidative damage controls (e.g., H₂O₂ treatment) .

- Knockout Models : Compare repair efficiency in OGG1⁻/⁻ (8-oxoguanine glycosylase-deficient) vs. wild-type cells to isolate repair pathways .

Q. How to design studies investigating this compound’s role in oxidative DNA damage repair?

- Methodological Answer :

- Hypothesis-Driven Workflow :

Induce Damage : Treat DNA with γ-radiation or ROS-generating agents (e.g., Fe²⁺/H₂O₂).

Incorporation Assay : Use ³H-labeled this compound to track repair synthesis via scintillation counting.

Competitive Inhibition : Co-administer unlabeled thymidine to validate specificity .

- Advanced Imaging : Apply super-resolution microscopy to visualize repair foci (e.g., γ-H2AX) in real-time .

Q. Methodological Best Practices

- Literature Review : Use tools like PubMed and Web of Science with Boolean operators (e.g., "this compound AND DNA repair NOT cancer") to filter irrelevant results .

- Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Archive raw spectra and chromatograms in institutional repositories .

- Ethical Sourcing : Avoid commercial vendors lacking ISO certification. Validate chemical batches via Certificates of Analysis (CoA) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-hydroxy-thymidine with structurally or functionally related thymidine derivatives and pyrimidine analogs:

Key Findings from Research

Stability in Oligonucleotides: this compound and its derivatives (e.g., 5-CH3O-T) exhibit improved resistance to nuclease degradation compared to unmodified thymidine, making them suitable for antisense therapies . In contrast, thymidine monophosphate (dTMP) is rapidly metabolized in vivo due to its role in nucleotide salvage pathways .

The hydroxymethyl group in 5hmdC facilitates interactions with methyl-binding proteins and repair enzymes .

Enzymatic Interactions: Modifications at the 5-position (e.g., -OH, -OCH₃) alter base-pairing specificity. For example, this compound may form non-canonical hydrogen bonds with guanine or adenine, affecting polymerase fidelity . The 4'-ethyl modification in 4'-ethylthymidine 5'-triphosphate enhances selectivity for viral polymerases over human enzymes, a key feature in antiviral drug design .

Solubility and Pharmacokinetics :

- Hydroxyl or hydroxymethyl groups (as in this compound or 5hmdC) increase water solubility but may reduce membrane permeability. Conversely, lipophilic modifications like 5'-O-methylation improve bioavailability .

Contradictions and Limitations

- This highlights the need for targeted studies on this compound’s metabolic fate.

Properties

CAS No. |

78216-58-7 |

|---|---|

Molecular Formula |

C10H16N2O6 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

(5R)-5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H16N2O6/c1-10(17)4-12(9(16)11-8(10)15)7-2-5(14)6(3-13)18-7/h5-7,13-14,17H,2-4H2,1H3,(H,11,15,16)/t5-,6+,7+,10+/m0/s1 |

InChI Key |

MRODUHNLAXSPFV-MPXCPUAZSA-N |

Isomeric SMILES |

C[C@]1(CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CC1(CN(C(=O)NC1=O)C2CC(C(O2)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.